molecular formula C12H10FNO B6496839 4-[(3-fluorophenoxy)methyl]pyridine CAS No. 1455340-92-7

4-[(3-fluorophenoxy)methyl]pyridine

Cat. No. B6496839
CAS RN: 1455340-92-7
M. Wt: 203.21 g/mol
InChI Key: RNIOOOZUPGESAC-UHFFFAOYSA-N
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Description

The compound “4-[(3-fluorophenoxy)methyl]pyridine” is a type of organic compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The compound contains a fluorophenoxy group attached to the pyridine ring via a methyl group .


Synthesis Analysis

The synthesis of “this compound” and similar compounds often involves the use of Grignard reagents. For example, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides can be obtained, enabling the synthesis of 2,6-disubstituted pyridines .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string Cl.Fc1cccc (OCC2CCNCC2)c1 . The InChI key for this compound is QWIFOAXJOXKXLH-UHFFFAOYSA-N . The empirical formula is C12H17ClFNO and the molecular weight is 245.72 .

Scientific Research Applications

4-[(3-fluorophenoxy)methyl]pyridine has a range of applications in scientific research. It has been used as a ligand in metal complexes, as a catalyst in organic synthesis, and as a fluorescent probe in biochemistry and cell biology. It has also been used in the synthesis of a range of compounds, including polyfluorinated pyridines and pyridine derivatives. Additionally, this compound has been used in the synthesis of novel drugs, such as the anti-tumor agents, 4-fluorophenyl-N-methylpyridin-2-amine and 4-fluorophenyl-N-methylpyridin-2-yl-thioamide.

Advantages and Limitations for Lab Experiments

4-[(3-fluorophenoxy)methyl]pyridine has a number of advantages for lab experiments. It is relatively easy to synthesize, and is relatively stable in solution. Additionally, it is soluble in a range of organic solvents, and is relatively non-toxic. However, there are a number of limitations to its use in lab experiments. It is relatively expensive, and is not widely available. Additionally, it is not soluble in water, and can be difficult to purify.

Future Directions

The potential applications of 4-[(3-fluorophenoxy)methyl]pyridine are vast, and there are a number of potential future directions for its use. These include the development of novel drugs, such as anti-cancer agents, and the development of novel fluorescent probes for biochemistry and cell biology. Additionally, this compound could be used as a ligand in metal complexes, and as a catalyst in organic synthesis. Finally, this compound could be used to study the mechanisms of a range of biological processes, such as inflammation, tumor growth, and oxidative stress.

Synthesis Methods

4-[(3-fluorophenoxy)methyl]pyridine can be synthesized through a variety of methods, including the reaction of 3-fluorophenol and acrolein, the reaction of 4-fluorobenzaldehyde and pyridine, and the reaction of 3-fluorophenol and acrylonitrile. The most common method is the reaction of 3-fluorophenol and acrolein, which produces this compound in an 85-90% yield. The reaction is conducted in a two-step process, with the first step involving the formation of a Michael adduct between 3-fluorophenol and acrolein, and the second step involving the dehydration of the adduct to form this compound.

Safety and Hazards

The safety data sheet for a similar compound, “4-[(3-Fluorophenoxy)methyl]piperidine hydrochloride”, indicates that it is a combustible solid. It does not have a flash point and is classified under WGK 3 for water hazard class .

properties

IUPAC Name

4-[(3-fluorophenoxy)methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c13-11-2-1-3-12(8-11)15-9-10-4-6-14-7-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNIOOOZUPGESAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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